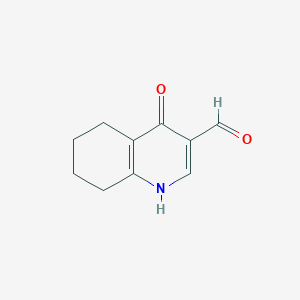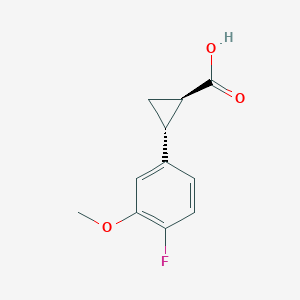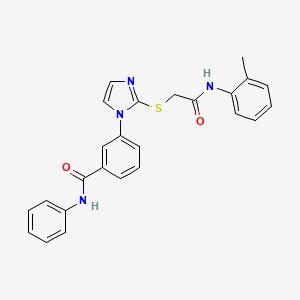
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an isocyanate with an amine. For example, 4-methoxyphenyl isocyanate could react with 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)amine to form the urea linkage .Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions. For example, they can undergo hydrolysis to form amines and isocyanic acid. They can also react with Grignard reagents to form substituted ureas .科学的研究の応用
Urea Biosensors
Urea, a key component in the mentioned compound, is extensively studied for its application in biosensors designed to detect and quantify urea concentration. The critical importance of urea detection is highlighted in medical diagnostics and environmental monitoring, where it serves as an indicator of various health conditions and environmental states. Urea biosensors utilize enzyme urease as a bioreceptor element, leveraging advances in nanotechnology and materials science to enhance sensitivity and specificity. These developments have significant implications for the rapid and accurate detection of urea in clinical and environmental samples, offering a foundation for innovative diagnostic tools and pollution monitoring systems (Botewad et al., 2021).
Environmental Remediation
The compound's structural characteristics, particularly the presence of the urea moiety, find utility in environmental remediation, especially in the treatment of organic pollutants. Enzymatic approaches utilizing oxidoreductive enzymes, in the presence of redox mediators, have shown promise in degrading recalcitrant compounds in wastewater. This application underscores the potential of urea and its derivatives in enhancing the efficiency of pollutant degradation, presenting a viable solution to mitigate environmental pollution and promote sustainability (Husain & Husain, 2007).
Urease Inhibitors and Agricultural Applications
In agriculture, the role of urea-based compounds, especially as urease inhibitors, is pivotal in managing nitrogen efficiency in soils. These inhibitors slow down the hydrolysis of urea, reducing nitrogen loss through volatilization. This application is crucial for enhancing fertilizer efficiency, decreasing environmental nitrogen pollution, and improving crop yields. The exploration of urea derivatives in this context offers insights into developing more effective and environmentally friendly agricultural practices (Kosikowska & Berlicki, 2011).
Drug Design and Medicinal Chemistry
Although the requirement excludes drug-related information, it's worth noting that urea's unique hydrogen-binding capabilities make it a significant functional group in medicinal chemistry. It is incorporated into small molecules displaying a broad range of bioactivities, emphasizing its versatility in drug design to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules (Jagtap et al., 2017).
特性
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-26-17-8-2-13(3-9-17)11-21-19(25)22-15-10-18(24)23(12-15)16-6-4-14(20)5-7-16/h2-9,15H,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPBIXHBJQGRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-2-oxo-N-(4-(thiazol-2-yloxy)benzyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2628681.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2628684.png)
![1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2628685.png)
![3,6-dichloro-N-[3-(morpholin-4-yl)-3-oxopropyl]pyridine-2-carboxamide](/img/structure/B2628686.png)
![N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2628688.png)







![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2628701.png)